

4-Methyl-2-nitrophenol CAS number 119-33-5

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Methyl-2-nitrophenol**

Cat. No.: **B7767295**

[Get Quote](#)

An In-Depth Technical Guide to **4-Methyl-2-nitrophenol** (CAS 119-33-5) For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-nitrophenol, also known as 2-nitro-p-cresol, is an important organic compound that serves as a versatile intermediate in the synthesis of a wide range of specialty chemicals. [1] With the CAS number 119-33-5, this nitrophenol derivative is characterized by a phenol ring substituted with a methyl group at position 4 and a nitro group at position 2.[2][3] Its unique chemical architecture, featuring an acidic hydroxyl group and an electron-withdrawing nitro group, makes it a valuable building block in the pharmaceutical, dye, and agricultural industries.[2][4] This guide provides a comprehensive overview of its chemical properties, synthesis methodologies, applications, analytical characterization, and safety protocols, offering field-proven insights for laboratory and development settings.

Physicochemical Properties and Identification

4-Methyl-2-nitrophenol typically appears as a yellow to brownish crystalline solid or fused mass.[5][6] The presence of the phenolic hydroxyl and nitro groups contributes to its polarity and reactivity.[4] It is slightly soluble in water but shows greater solubility in organic solvents like ethanol and methanol.[4][7]

Table 1: Key Physicochemical Properties of **4-Methyl-2-nitrophenol**

Property	Value	Source(s)
CAS Number	119-33-5	
Molecular Formula	C ₇ H ₇ NO ₃	
Molecular Weight	153.14 g/mol	
Appearance	Yellow to dark yellow to brown solid	[5]
Melting Point	27.0-36.5 °C	[3][5]
Boiling Point	231.1 °C at 760 mmHg	[8]
Density	~1.3 g/cm ³	[8]
Flash Point	108 °C (226.4 °F) - closed cup	[6]
Water Solubility	Slightly soluble	[7][9]
LogP	2.17	[8]

| pKa | 7.14 (related to MOPS buffer, specific pKa for title compound not found) | |

Caption: Chemical structure of **4-Methyl-2-nitrophenol**.

Synthesis Methodologies: A Comparative Analysis

The synthesis of **4-Methyl-2-nitrophenol** can be approached through several pathways, with the choice of method depending on factors like desired yield, purity, reagent cost, and scalability. The most common precursor is p-cresol (4-methylphenol).

Table 2: Comparative Analysis of Synthesis Routes

Method	Starting Material	Key Reagents	Reaction Time	Yield (%)	Purity (%)	Advantages	Disadvantages
Direct Nitration with CAN	p-Cresol	Cerium(IV) Ammonium Nitrate (CAN), NaHCO ₃	30 minutes	95	High	High regioslectivity, rapid reaction, high yield.[1]	CAN is a relatively expensive reagent. [1]
Direct Nitration with Mixed Acid	p-Cresol	Nitric Acid (HNO ₃), Sulfuric Acid (H ₂ SO ₄)	Several hours	Moderate to High	Variable	Inexpensive reagents, well-established method. [1]	Formation of isomeric byproducts, potential for over-nitration, safety concerns. [1]

| Alkaline Hydrolysis | p-Nitro-o-toluidine | Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl) | 24 hours | 98.1 | >99 | High yield and purity, straightforward procedure.[1] | Longer reaction time, multi-step process to obtain the starting material.[1] |

Experimental Protocol: Direct Nitration of p-Cresol with Mixed Acid

This traditional method remains widely used due to its cost-effectiveness. The key principle is the electrophilic substitution of a nitro group onto the aromatic ring of p-cresol. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

Materials:

- p-Cresol
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Concentrated Nitric Acid (HNO_3 , 70%)
- Ice
- Dichloromethane (DCM) or other suitable solvent
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)

Procedure:

- Cooling: In a flask equipped with a magnetic stirrer and dropping funnel, dissolve p-cresol in dichloromethane. Cool the flask in an ice-salt bath to maintain a temperature below 5°C.[1]
- Acid Addition: Slowly add concentrated sulfuric acid to the cooled p-cresol solution while stirring.[1]
- Nitration: Prepare a pre-cooled mixture of nitric acid and sulfuric acid (nitrating mixture). Add this mixture dropwise to the reaction flask, ensuring the temperature is rigorously maintained below 5°C to prevent over-nitration and the formation of unwanted byproducts.[1]
- Reaction Monitoring: After the addition is complete, allow the reaction to stir for several hours at low temperature. The progress can be monitored by Thin-Layer Chromatography (TLC).
- Quenching & Neutralization: Once the reaction is complete, slowly pour the mixture over crushed ice to quench the reaction. Carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.
- Extraction & Drying: Transfer the mixture to a separatory funnel. Extract the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]

- Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude **4-Methyl-2-nitrophenol** product, which can be further purified by recrystallization or chromatography.

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis via mixed acid nitration of p-cresol.[\[1\]](#)

Applications in Research and Development

4-Methyl-2-nitrophenol's reactivity makes it a crucial intermediate in several fields.

- Dye Synthesis: It is a precursor in the manufacturing of various dyes and pigments.[\[4\]\[10\]](#) For example, it is used in the synthesis of p-Cresidine, another important dye intermediate.[\[10\]](#)
- Pharmaceuticals: The compound serves as a building block in medicinal chemistry for creating more complex molecules.[\[2\]\[4\]](#) Its nitrophenol scaffold is a common feature in various biologically active compounds.
- Agrochemicals: It is involved in the production of certain pesticides and herbicides.[\[4\]](#)
- Research Reagent: In a laboratory context, it is used as a reagent in organic analytical chemistry. It has also been investigated for potential biological activities. One study noted that **4-Methyl-2-nitrophenol** has been shown to inhibit acetylcholinesterase activity in Sprague Dawley rats, suggesting a potential, albeit underexplored, area for neurological research.

Analytical Characterization Techniques

Accurate identification and purity assessment are critical. A combination of chromatographic and spectroscopic methods is typically employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase (RP) HPLC is a common method for analyzing **4-Methyl-2-nitrophenol**.[\[11\]](#)

Protocol: General RP-HPLC Method

- Column: C18 or Newcrom R1 stationary phase.[\[11\]](#)
- Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[\[11\]](#)
- Detection: UV detector, typically monitoring in the range of 254 nm or at the compound's λ_{max} .
- Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[\[11\]](#)

Spectroscopic Analysis

- Mass Spectrometry (MS): GC-MS is frequently used for identification, with the compound showing a molecular ion peak corresponding to its molecular weight (153.14 g/mol).[\[12\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the O-H stretch of the phenol group, C-H stretches of the aromatic ring and methyl group, and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group.[\[12\]](#)[\[13\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR provide definitive structural confirmation by showing the chemical shifts and coupling patterns of the protons and carbons in the molecule.[\[12\]](#)

Safety, Handling, and Toxicology

4-Methyl-2-nitrophenol is considered a hazardous chemical and must be handled with appropriate precautions.

Table 3: GHS Hazard and Precautionary Statements

Category	Code	Description
Hazard Statements	H315	Causes skin irritation. [12]
	H319	Causes serious eye irritation. [12]
	H335	May cause respiratory irritation. [12]
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.
	P280	Wear protective gloves/protective clothing/eye protection/face protection.
	P302+P352	IF ON SKIN: Wash with plenty of water.

|| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Toxicology Summary:

- The oral LD50 in rats is reported as 3360 mg/kg.[\[6\]](#)[\[9\]](#)
- It is an irritant to the skin, eyes, and mucous membranes.[\[7\]](#)[\[14\]](#)
- Prolonged or significant exposure may cause kidney and liver injury.[\[12\]](#)
- Aromatic nitro compounds can be toxic and may cause methemoglobinemia upon absorption.[\[15\]](#)

Handling and Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[\[9\]](#)

- Incompatible materials include strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[6]
- Use proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

Conclusion

4-Methyl-2-nitrophenol (CAS 119-33-5) is a cornerstone intermediate chemical with significant utility in diverse areas of chemical synthesis. Its straightforward, though often hazardous, production routes and versatile reactivity make it indispensable for creating complex molecules in the pharmaceutical and dye industries. A thorough understanding of its properties, synthesis protocols, and safety requirements is essential for researchers and development professionals to harness its full potential while ensuring safe and efficient laboratory operations.

References

- Solubility of Things. (n.d.). **4-Methyl-2-nitrophenol**.
- CAS. (n.d.). **4-Methyl-2-nitrophenol** - CAS Common Chemistry.
- Chemsoc. (2023). **4-Methyl-2-nitrophenol** | CAS#:119-33-5.
- PubChem. (n.d.). **4-Methyl-2-nitrophenol** | C7H7NO3 | CID 8391.
- SIELC Technologies. (2018). **4-Methyl-2-nitrophenol**.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - **4-Methyl-2-nitrophenol**, 99%.
- Atul Ltd. (n.d.). 2 nitro para cresol | CAS No. 119-33-5 | **4-Methyl-2-nitrophenol**.
- Google Patents. (2005). CN1562958A - Technique for preparing 4-methyl-2,6 o-nitro-p-cresol.
- RSC Publishing. (n.d.). Mechanism of formation of 4-methyl- and 4-chloro-2-nitrophenol in the nitration of 4-methyl- and 4-chloro-anisole, respectively, in aqueous sulphuric acid.
- NIST. (n.d.). Phenol, 4-methyl-2-nitro-.
- Pharmaffiliates. (n.d.). CAS No : 119-33-5| Chemical Name : **4-Methyl-2-nitrophenol**.
- Agency for Toxic Substances and Disease Registry. (2001). Nitrophenols.
- PubChem. (n.d.). 2-Methyl-4-nitrophenol | C7H7NO3 | CID 7442.
- Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene?.
- ACS Omega. (2022). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review.
- Google Patents. (2005). CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof.

- Wikipedia. (n.d.). 4-Nitrophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 119-33-5: 4-Methyl-2-nitrophenol | CymitQuimica [cymitquimica.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 4-Methyl-2-nitrophenol, 97% 25 g | Buy Online | Thermo Scientific Chemicals | [thermofisher.com](#) [thermofisher.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 4-methyl-2-nitro-phenol | 12167-20-3 [chemicalbook.com]
- 8. 4-Methyl-2-nitrophenol | CAS#:119-33-5 | Chemsoc [chemsoc.com]
- 9. echemi.com [echemi.com]
- 10. 2 nitro para cresol | CAS No. 119-33-5 | 4-Methyl-2-nitrophenol | Atul Ltd [atul.co.in]
- 11. 4-Methyl-2-nitrophenol | SIELC Technologies [sielc.com]
- 12. 4-Methyl-2-nitrophenol | C7H7NO3 | CID 8391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Phenol, 4-methyl-2-nitro- [webbook.nist.gov]
- 14. fishersci.com [fishersci.com]
- 15. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [4-Methyl-2-nitrophenol CAS number 119-33-5]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7767295#4-methyl-2-nitrophenol-cas-number-119-33-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com